
5-Chlorothiophene-2-carbonyl chloride
Overview
Description
5-Chlorothiophene-2-carbonyl chloride (CAS: 42518-98-9, molecular formula: C₅H₂Cl₂OS) is a reactive acyl chloride derivative of thiophene, widely utilized as a key intermediate in pharmaceutical synthesis, particularly for anticoagulants like rivaroxaban . Its synthesis involves chlorination of 5-chloro-2-thiophenecarboxylic acid using thionyl chloride (SOCl₂) in nonpolar solvents (e.g., carbon tetrachloride), yielding high purity (>98%) with minimal purification requirements . The compound is moisture-sensitive and slightly soluble in water, necessitating storage in anhydrous conditions . Its reactivity stems from the electron-withdrawing chlorine substituent at the 5-position of the thiophene ring, enhancing electrophilicity at the carbonyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorothiophene-2-carbonyl chloride typically involves the chlorination of 5-chloro-2-thiophenecarboxylic acid using thionyl chloride as the chlorinating agent . The reaction is carried out in a nonpolar solvent such as carbon tetrachloride under an inert gas atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction . The reaction mixture is maintained at a temperature below 0°C during the addition of thionyl chloride, followed by stirring at room temperature and refluxing for 1 to 3 hours .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 5-Chlorothiophene-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 5-chloro-2-thiophenecarboxylic acid.
Esterification: It can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions:
Thionyl Chloride: Used for chlorination reactions.
Alcohols and Amines: Used in substitution reactions to form esters and amides.
Water: Used in hydrolysis reactions.
Major Products Formed:
5-Chloro-2-thiophenecarboxylic acid: Formed through hydrolysis.
Esters and Amides: Formed through substitution reactions with alcohols and amines.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 5-chlorothiophene-2-carbonyl chloride is as an intermediate in the synthesis of various pharmaceuticals. Notably, it plays a crucial role in the production of Rivaroxaban , a direct oral anticoagulant used to prevent thromboembolic disorders. The compound's structure allows for modifications that enhance the bioactivity and selectivity of resulting drug candidates .
Agrochemicals
In agrochemical research, this compound has been utilized in the development of herbicides and insecticides. Its reactivity allows for the introduction of functional groups that improve efficacy against target pests while minimizing environmental impact .
Material Science
The compound is also explored in material science for synthesizing thiophene-based polymers and materials with unique electronic properties. These materials have potential applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Case Studies
-
Synthesis of Rivaroxaban :
- A study highlighted the efficient use of this compound in synthesizing Rivaroxaban through a multi-step reaction involving several intermediates. The overall yield was reported to be significantly improved by optimizing reaction conditions, showcasing its importance in pharmaceutical manufacturing .
- Development of Inhibitors :
Mechanism of Action
The mechanism of action of 5-Chlorothiophene-2-carbonyl chloride primarily involves its reactivity as an acyl chloride. It reacts with nucleophiles to form acylated products, which are crucial intermediates in various chemical syntheses . The compound’s reactivity is attributed to the electron-withdrawing effect of the chlorine atom and the thiophene ring, which makes the carbonyl carbon more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiophene-2-carbonyl Chloride
- Structure and Reactivity : Lacks the 5-chloro substituent, reducing electron-withdrawing effects. This results in lower electrophilicity compared to 5-chlorothiophene-2-carbonyl chloride, as evidenced by slower reaction kinetics in nucleophilic acyl substitution .
- Applications: Used in synthesizing non-amidine derivatives (e.g., anthranilamides) but shows reduced potency in Factor Xa (FXa) inhibition compared to chloro-substituted analogs. For example, rivaroxaban derivatives with this compound exhibit higher binding affinity due to enhanced lipophilicity and steric interactions .
5-Phenylfuran-2-carbonyl Chloride
- Structural Differences : Replaces the thiophene ring with a furan ring and introduces a phenyl group. The furan oxygen atom reduces aromatic stability compared to thiophene, altering reactivity in cyclization and coupling reactions .
- Physicochemical Properties : Higher molecular weight (206.62 vs. 181.04) and logP (3.5 vs. ~2.5), indicating increased hydrophobicity. This impacts solubility in polar solvents and bioavailability in drug formulations .
- Synthetic Utility : Primarily used in agrochemicals and materials science, contrasting with this compound’s dominance in pharmaceuticals .
3-(3-Chlorophenyl)Propanoyl Chloride
- Reactivity Profile : An aliphatic acyl chloride with a chlorinated phenyl side chain. The absence of a heteroaromatic ring reduces conjugation, leading to lower thermal stability and faster hydrolysis rates .
- Biological Activity: Limited application in enzyme inhibition due to poor target specificity. In contrast, this compound-derived compounds show IC₅₀ values in the nanomolar range for lactate dehydrogenase A (LDHA) and FXa .
Key Research Findings and Data Tables
Table 1. Physicochemical Properties Comparison
Compound | Molecular Weight | Melting Point (°C) | Solubility (Water) | LogP |
---|---|---|---|---|
This compound | 181.04 | 4 | Slight | ~2.5 |
Thiophene-2-carbonyl chloride | 146.57 | -15* | Moderate | ~1.8 |
5-Phenylfuran-2-carbonyl chloride | 206.62 | Not reported | Insoluble | 3.5 |
*Estimated based on analogous compounds.
Biological Activity
5-Chlorothiophene-2-carbonyl chloride (CAS No. 42518-98-9) is a synthetic compound with notable applications in medicinal chemistry, particularly as an intermediate in the synthesis of pharmacologically active compounds such as rivaroxaban, an anticoagulant. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The chemical formula for this compound is with a molecular weight of approximately 181.04 g/mol. It is characterized by the following properties:
Property | Value |
---|---|
Molecular Formula | C₅H₂Cl₂OS |
Molecular Weight | 181.04 g/mol |
Boiling Point | Not available |
Solubility | Slightly soluble in water |
Log P (octanol-water partition coefficient) | 1.91 (iLOGP) |
This compound functions primarily as a precursor in the synthesis of various biologically active compounds. Its biological activity is largely derived from its ability to modify other molecules, enhancing their pharmacological properties. Notably, it has been shown to inhibit certain cytochrome P450 enzymes, specifically CYP1A2, which plays a crucial role in drug metabolism .
Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer properties. In a study focusing on the synthesis of new compounds derived from this chlorinated thiophene, several analogs were screened for their cytotoxic effects against various cancer cell lines. The results demonstrated that specific modifications to the thiophene ring could enhance anticancer activity while reducing toxicity to normal cells .
Antibacterial Activity
In addition to its anticancer potential, derivatives of this compound have been evaluated for antibacterial activity. A study highlighted that certain synthesized compounds showed promising results against resistant strains of Staphylococcus aureus, particularly those expressing the NorA efflux pump. These compounds were able to restore the efficacy of conventional antibiotics like ciprofloxacin .
Structure-Activity Relationship (SAR)
The SAR studies conducted on derivatives of this compound have revealed critical insights into how structural modifications can influence biological activity:
- Substituent Effects : The introduction of different aryl groups at various positions on the thiophene ring significantly impacts both antibacterial and anticancer activities.
- Positioning : Moving substituents from one position to another can either enhance or diminish activity against specific targets, indicating that precise structural configurations are essential for optimal efficacy .
Case Study 1: Synthesis and Evaluation
In a recent study, researchers synthesized three novel compounds derived from this compound and evaluated their biological activities against cancer cell lines and bacterial strains. The findings revealed that one particular derivative exhibited a 16-fold increase in antibacterial potency compared to its parent compound, demonstrating the importance of targeted modifications in drug design .
Case Study 2: Rivaroxaban Synthesis
This compound serves as a critical intermediate in the synthesis of rivaroxaban, which is used clinically for preventing venous thromboembolism. The efficiency and selectivity of rivaroxaban as an anticoagulant are partly attributed to the structural characteristics imparted by this chlorinated thiophene derivative .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 5-chlorothiophene-2-carbonyl chloride, and how can purity be optimized?
- Methodology : The compound is typically synthesized via chlorination of 5-chlorothiophene-2-carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. A reflux setup under anhydrous conditions (e.g., dry toluene) is employed to drive the reaction to completion. Purification involves fractional distillation under reduced pressure or recrystallization using inert solvents (e.g., hexane/dichloromethane). Purity validation requires GC-MS or HPLC analysis (>95% purity threshold) .
- Key Considerations : Monitor reaction progress via FT-IR for the disappearance of the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and emergence of the carbonyl chloride C=O stretch (~1800 cm⁻¹).
Q. What are the critical handling and storage protocols for this compound?
- Handling : Use moisture-free environments (e.g., glovebox or Schlenk line) due to its high reactivity with water. Personal protective equipment (PPE) such as acid-resistant gloves and goggles is mandatory.
- Storage : Store in amber glass vials under inert gas (Ar/N₂) at temperatures ≤4°C to prevent hydrolysis or thermal decomposition .
Advanced Research Questions
Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound derivatives?
- ¹H/¹³C NMR : The thiophene ring protons (δ 7.2–7.8 ppm) and carbonyl carbon (δ ~160–170 ppm) are diagnostic. Chlorine substituents induce deshielding in adjacent carbons.
- FT-IR : Confirm the presence of C=O (1770–1810 cm⁻¹) and C-Cl (550–600 cm⁻¹) stretches. Compare with computational spectra (DFT) for validation .
- Example : In a recent study, discrepancies in carbonyl chloride characterization were resolved by cross-referencing experimental IR data with Density Functional Theory (DFT)-predicted vibrational modes .
Q. What role does this compound play in synthesizing coordination complexes or bioactive molecules?
- Applications : It serves as an acylating agent in preparing Schiff base ligands for transition-metal complexes (e.g., Cu(II) or Pd(II)), which are studied for catalytic or antimicrobial properties. For instance, analogous chlorothiophene derivatives form stable complexes with salicylhydrazide ligands, as confirmed by X-ray crystallography .
- Methodology : React with amines/hydrazides in dry THF, followed by metal salt addition. Monitor via TLC and characterize using single-crystal XRD .
Q. How do computational models (e.g., DFT) predict the reactivity and electronic properties of this compound?
- DFT Workflow : Optimize geometry using B3LYP/6-311+G(d,p). Analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.
- Findings : The electron-withdrawing chlorine and carbonyl groups polarize the thiophene ring, making the α-carbon to chlorine susceptible to nucleophilic attack. Solvent effects (e.g., dielectric constant of DMF) can be modeled using the Polarizable Continuum Model (PCM) .
Q. Data Contradictions and Resolution
Q. How to address conflicting literature reports on the stability of this compound under varying reaction conditions?
- Analysis : Discrepancies may arise from impurities (e.g., residual HCl) or solvent choice. For example, reactions in polar aprotic solvents (DMF) may accelerate decomposition compared to non-polar solvents (toluene).
- Resolution : Conduct kinetic studies (UV-Vis monitoring at 250–300 nm) and compare with thermogravimetric analysis (TGA) to assess thermal stability. Cross-validate using independent synthetic protocols .
Properties
IUPAC Name |
5-chlorothiophene-2-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2OS/c6-4-2-1-3(9-4)5(7)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPDCQVRKDNUAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343348 | |
Record name | 5-chlorothiophene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42518-98-9 | |
Record name | 5-Chlorothiophene-2-carbonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042518989 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-chlorothiophene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chlorothiophene-2-carbonyl Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-Chlorothiophene-2-carbonyl chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8Z66S2CJ3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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